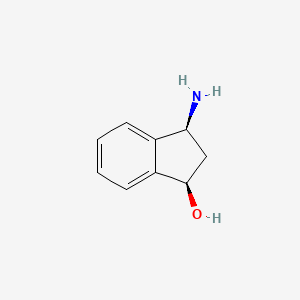
8-Methyl-1H-purin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyl-1H-purin-2(3H)-one is a derivative of purine, a heterocyclic aromatic organic compound. This compound is of significant interest due to its structural similarity to naturally occurring purines, which are fundamental components of nucleic acids like DNA and RNA.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-1H-purin-2(3H)-one typically involves the alkylation of purine derivatives. One common method is the methylation of 1H-purin-2(3H)-one using methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves large-scale methylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
8-Methyl-1H-purin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding purine oxides.
Reduction: Reduction reactions can yield dihydropurine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Purine oxides.
Reduction: Dihydropurine derivatives.
Substitution: Various substituted purines depending on the nucleophile used.
Applications De Recherche Scientifique
8-Methyl-1H-purin-2(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its role in enzyme inhibition and interaction with nucleic acids.
Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 8-Methyl-1H-purin-2(3H)-one involves its interaction with various molecular targets, including enzymes and nucleic acids. It can inhibit enzyme activity by binding to the active site or interacting with cofactors. In nucleic acids, it can intercalate between base pairs, disrupting normal DNA or RNA function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-1H-purin-2(3H)-one
- 3-Methyl-1H-purin-2(3H)-one
- 6-Methyl-1H-purin-2(3H)-one
Uniqueness
8-Methyl-1H-purin-2(3H)-one is unique due to its specific methylation pattern, which influences its chemical reactivity and biological activity. Compared to other methylated purines, it exhibits distinct properties in terms of enzyme inhibition and nucleic acid interaction, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
89418-09-7 |
|---|---|
Formule moléculaire |
C6H6N4O |
Poids moléculaire |
150.14 g/mol |
Nom IUPAC |
8-methyl-3,7-dihydropurin-2-one |
InChI |
InChI=1S/C6H6N4O/c1-3-8-4-2-7-6(11)10-5(4)9-3/h2H,1H3,(H2,7,8,9,10,11) |
Clé InChI |
YNVSAKLIHBMSPU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(N1)C=NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{Bicyclo[1.1.1]pentan-1-yl}azetidin-3-amine](/img/structure/B11923042.png)
![1-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B11923050.png)

![4-Oxo-5-oxaspiro[2.4]heptane-1-carbaldehyde](/img/structure/B11923066.png)




![Furo[2,3-b]pyridine-5-carbonitrile](/img/structure/B11923087.png)

![3,4-Dihydropyrrolo[2,3-d]imidazole-5-carboxylic acid](/img/structure/B11923113.png)
![7-Methyl-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B11923118.png)


